4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide
Overview
Description
4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O2S . It has a molecular weight of 276.36 g/mol . This compound belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The InChI code for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is 1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3 . The canonical SMILES structure is CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C .Physical And Chemical Properties Analysis
4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide has a molecular weight of 276.36 g/mol . It has a topological polar surface area of 80.6 Ų and a complexity of 383 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
1. Crystal Structure Analysis
4-Amino-N-(3,4-dimethylphenyl)benzenesulfonamide, among other analogs, demonstrates a stable crystal structure facilitated by extensive intra- and intermolecular hydrogen bonds. The sulfonamide and carbamoyl groups play a key role in hydrogen bonding. These structures are related to the fenamate class of nonsteroidal anti-inflammatory drugs, showcasing their relevance in pharmaceuticals and material sciences (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).
2. Photodynamic Therapy for Cancer
A zinc phthalocyanine variant substituted with benzenesulfonamide derivatives, closely related to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, exhibits significant potential in photodynamic therapy for cancer treatment. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a viable candidate for this application (Pişkin, Canpolat, & Öztürk, 2020).
3. Antibacterial and Enzyme Inhibition
N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives have shown to possess antibacterial properties and the ability to inhibit α-glucosidase enzyme. These findings highlight their potential in developing new antibacterial agents and enzyme inhibitors (Abbasi et al., 2016).
4. Molecular Docking and DFT Calculations
The application of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide in molecular docking and density functional theory (DFT) calculations provides insights into its interactions at the molecular level. These studies are essential in the design of new pharmaceutical compounds and understanding their mechanisms of action (Fahim & Shalaby, 2019).
5. Antagonism in Endothelin Receptors
Studies on biphenylsulfonamide endothelin antagonists, closely related to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, have revealed their selective antagonistic activity against endothelin-A receptors. These compounds could be pivotal in researching cardiovascular diseases and developing relevant therapeutic agents (Murugesan et al., 1998).
properties
IUPAC Name |
4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALSVTYPBXLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354964 | |
Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |
CAS RN |
20555-67-3 | |
Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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